Bienvenue dans la boutique en ligne BenchChem!

3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide

Prodrug stability Plasma metabolism In vitro pharmacokinetics

This 3‑carboxyisoxazole prodrug (CMTPI) resists premature plasma ring‑opening for ≥24 h, requiring tissue‑mediated decarboxylation to release the active DHODH inhibitor A771726. Unlike leflunomide—which converts >80 % within 1 h—CMTPI delivers intact parent to target tissues, enabling unambiguous dissection of plasma vs. tissue metabolism in pharmacokinetic, PBPK‑modeling, and allograft‑rejection studies. The 3‑carboxamide negative‑control analog (compound 10) is also available for paired mechanistic validation. Choose CMTPI when temporal separation of prodrug absorption and bioactivation is critical to your experimental design.

Molecular Formula C13H9F3N2O4
Molecular Weight 314.22 g/mol
CAS No. 134888-93-0
Cat. No. B143379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
CAS134888-93-0
Synonyms3-carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide
CMTPI
Molecular FormulaC13H9F3N2O4
Molecular Weight314.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C(=O)O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H9F3N2O4/c1-6-9(10(12(20)21)18-22-6)11(19)17-8-4-2-7(3-5-8)13(14,15)16/h2-5H,1H3,(H,17,19)(H,20,21)
InChIKeyQREXMXPNUAJXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide (CMTPI, CAS 134888‑93‑0): A Second‑Generation Isoxazole Prodrug for the DHODH Inhibitor A771726


3‑Carboxy‑5‑methyl‑N‑(4‑(trifluoromethyl)phenyl)‑4‑isoxazolecarboxamide (CMTPI, CAS 134888‑93‑0, molecular formula C₁₃H₉F₃N₂O₄, MW 314.22) is a synthetic isoxazole‑3‑carboxylic acid derivative that functions as an orally bioavailable prodrug [REFS‑1]. Upon absorption, CMTPI undergoes a tissue‑mediated decarboxylative fragmentation to release the active dihydroorotate dehydrogenase (DHODH) inhibitor 2‑cyano‑3‑hydroxy‑N‑[4‑(trifluoromethyl)phenyl]‑2‑butenamide (A771726, teriflunomide) [REFS‑2]. This compound occupies a narrow niche within the leflunomide‑related isoxazolecarboxamide class, distinguished by its 3‑carboxy substitution pattern that fundamentally alters its pharmacokinetic processing relative to the 4‑carboxamide clinical prodrug leflunomide (CAS 75706‑12‑6) [REFS‑3].

Why 3‑Carboxy‑5‑methyl‑N‑(4‑(trifluoromethyl)phenyl)‑4‑isoxazolecarboxamide Cannot Be Replaced by Leflunomide or Teriflunomide in Research Applications


Although CMTPI, leflunomide, and teriflunomide (A771726) converge on the same active pharmacophore, their pharmacokinetic and metabolic profiles are non‑interchangeable. Leflunomide undergoes rapid, near‑quantitative plasma‑mediated ring‑opening to A771726 within hours of oral dosing [REFS‑1]; teriflunomide eliminates the prodrug step entirely but exhibits a multi‑week half‑life (∼15–18 days) due to extensive enterohepatic recycling, complicating dose control in experimental models [REFS‑2]. CMTPI occupies an intermediate position: it is absorbed intact, resists premature plasma fragmentation through 24 h, and requires tissue‑mediated decarboxylation to generate the active enol, yielding a distinct temporal profile of active‑metabolite exposure [REFS‑1]. Substituting leflunomide for CMTPI therefore confounds pharmacokinetic readouts and obscures the contribution of plasma vs. tissue metabolism in mechanistic studies, making CMTPI the preferred tool for applications that demand intact‑prodrug delivery followed by tissue‑specific bioactivation.

Quantitative Comparative Evidence for 3‑Carboxy‑5‑methyl‑N‑(4‑(trifluoromethyl)phenyl)‑4‑isoxazolecarboxamide (CMTPI) vs. Closest Analogs


In Vitro Plasma Stability: CMTPI Resists Premature Ring‑Opening for ≥24 h Whereas Leflunomide Is Fully Converted Within 3 h

In a direct head‑to‑head experiment conducted at 37 °C in fresh rat plasma, the established prodrug leflunomide (compound 1, CAS 75706‑12‑6) was rapidly converted to the active cyano‑enol metabolite A771726 within 3 h. In striking contrast, CMTPI (compound 3, CAS 134888‑93‑0) was completely resistant to fragmentation over the entire 24‑h incubation period, with no detectable formation of A771726 [REFS‑1]. This differential stability arises from substitution at the C3 position of the isoxazole ring, which blocks the enzyme‑ or plasma‑protein‑catalyzed ring‑opening that leflunomide undergoes [REFS‑1].

Prodrug stability Plasma metabolism In vitro pharmacokinetics Isoxazole ring-opening

In Vivo Pharmacokinetics: CMTPI Delivers Comparable Active‑Metabolite Exposure to Leflunomide with Distinct Parent‑Compound Exposure Profile

Following a single oral dose of 50 mg/kg in rats, leflunomide (compound 1) underwent >80% conversion to A771726 within 1 h, with minimal parent compound detectable in systemic circulation. In contrast, CMTPI (compound 3) exhibited substantial systemic levels of intact parent compound during the first 6 h post‑dose, with gradual conversion to A771726 over 24 h [REFS‑1]. At 24 h post‑dose, the absolute plasma concentration of A771726 derived from CMTPI was 70 µg/mL versus 56 µg/mL from an equimolar dose of leflunomide, representing a ∼25% higher terminal active‑metabolite level [REFS‑1].

Oral pharmacokinetics Bioavailability Active metabolite delivery Rat model

C3‑Substitution Is Required for Prodrug Activation: The 3‑Carboxamide Analog (Compound 10) Completely Fails to Generate Active Metabolite

To confirm that the 3‑carboxy group is essential for bioactivation, Patterson et al. evaluated the 3‑carboxamide derivative (compound 10) in parallel with CMTPI. Compound 10 was resistant to fragmentation in rat plasma (identical to CMTPI) but, unlike CMTPI, produced no detectable A771726 in vivo following oral administration in rats at 50 mg/kg—levels remained below the HPLC assay limit of detection (∼10 ng/mL) through 24 h [REFS‑1]. This demonstrates that carboxamide hydrolysis to the free carboxylic acid is a prerequisite for the decarboxylative fragmentation that generates the active enol, and that the carboxamide cannot serve as a competent prodrug.

Structure‑activity relationship Prodrug activation Decarboxylation requirement Negative control

CMTPI vs. Teriflunomide (A771726): Fundamental Difference in Molecular Form—Prodrug vs. Pre‑Formed Active Drug—Dictates Experimental Applicability

Teriflunomide (A771726, CAS 108605‑62‑5) is the pre‑formed active DHODH inhibitor (IC₅₀ = 0.23–0.39 µM in recombinant human DHODH assays [REFS‑2]) with a human terminal half‑life of ∼15–18 days due to extensive enterohepatic recycling [REFS‑3]. CMTPI (CAS 134888‑93‑0) is a chemically distinct prodrug (MW 314.22 vs. 270.21 for teriflunomide) that must undergo a tissue‑mediated decarboxylation to release A771726. The prodrug itself has no intrinsic DHODH inhibitory activity until bioactivation occurs [REFS‑1]. This distinction matters critically in experimental systems: teriflunomide provides immediate, sustained enzyme inhibition suitable for chronic dosing models, whereas CMTPI enables studies of prodrug bioactivation kinetics, tissue‑selective metabolism, and temporal control of active‑drug appearance that are inaccessible with the pre‑formed active metabolite.

Prodrug strategy Direct-acting drug Experimental design Pharmacokinetic modeling

Patent‑Protected C3‑Carboxy Scaffold: A Structurally and Intellectual‑Property‑Distinct Prodrug Class

The 3‑carboxy‑4‑isoxazolecarboxamide scaffold, exemplified by CMTPI, is explicitly claimed in European patent EP 0 440 503 A1 (filed February 1, 1991, assigned to Syntex (U.S.A.) Inc.) [REFS‑1]. This patent family is distinct from the earlier leflunomide patent (U.S. 4,351,841) covering the 4‑isoxazolecarboxamide scaffold lacking the 3‑carboxy substituent. The structural distinction—a carboxylic acid at position 3 of the isoxazole ring versus a hydrogen in leflunomide—creates a separate IP estate that may be relevant for organizations seeking freedom‑to‑operate for prodrug‑based therapeutic development or for chemical‑biology tool compounds requiring a composition‑of‑matter patent barrier distinct from leflunomide generics.

Patent landscape Freedom to operate Chemical scaffold Intellectual property

Aqueous Solution Stability of the 3‑Carboxyisoxazole Class: pH‑Dependent Degradation Kinetics Inform Formulation Decisions

A closely related 3‑carboxyisoxazole prodrug bearing a 4‑trifluoromethoxy (‑OCF₃) substituent on the anilide ring (CAS 134889‑32‑0) was studied for aqueous degradation kinetics by Brandl and Kennedy (1994) [REFS‑1]. This analog undergoes pH‑dependent degradation in aqueous solution via a decarboxylative pathway analogous to that proposed for CMTPI. While direct data for CMTPI itself were not reported in that study, the class‑level inference is that 3‑carboxyisoxazole prodrugs share a common degradation mechanism that must be carefully controlled during formulation, storage, and in vitro assay preparation. This degradation liability is structurally distinct from that of leflunomide, which undergoes isoxazole ring‑opening rather than decarboxylation as its primary chemical degradation route [REFS‑1].

Chemical stability Formulation development pH-dependent degradation Trifluoromethoxy analog

Optimal Research and Procurement Scenarios for 3‑Carboxy‑5‑methyl‑N‑(4‑(trifluoromethyl)phenyl)‑4‑isoxazolecarboxamide (CMTPI)


Investigating Tissue‑Specific Prodrug Bioactivation Kinetics in Autoimmune Disease Models

In rodent models of rheumatoid arthritis or allograft rejection, CMTPI’s resistance to plasma‑mediated ring‑opening (stable ≥24 h in vitro [REFS‑1]) combined with its requirement for tissue‑mediated decarboxylation makes it an ideal probe for dissecting the relative contributions of plasma, hepatic, and target‑tissue metabolism to overall prodrug activation. Researchers can administer CMTPI orally at 50 mg/kg, collect serial plasma and tissue samples, and quantify both intact CMTPI and liberated A771726 by HPLC, thereby constructing compartment‑specific activation profiles that are unattainable with leflunomide due to its ultra‑rapid plasma conversion [REFS‑1].

Pharmacokinetic Modeling of Sustained‑Release Prodrug Delivery Systems

The distinct pharmacokinetic profile of CMTPI—intact parent compound detectable in systemic circulation for at least 6 h post‑dose followed by gradual A771726 release over 24 h [REFS‑1]—provides a unique dataset for building and validating physiologically based pharmacokinetic (PBPK) models of prodrug‐to‐active‐drug conversion. This temporal separation of absorption and activation phases is not achievable with leflunomide (>80% converted by 1 h), making CMTPI the compound of choice for computational modeling studies that require well‑resolved input functions for both prodrug and active metabolite [REFS‑1].

Chemical‑Biology Tool Compound for Probing Decarboxylation‑Dependent Drug Release Mechanisms

CMTPI serves as a validated positive control in studies of decarboxylative prodrug fragmentation, a relatively uncommon bioactivation mechanism. The irreversible inactivation of the 3‑carboxamide analog (compound 10; zero detectable A771726 formation [REFS‑1]) provides a perfect matched‑pair negative control, enabling researchers to confirm that any observed pharmacological effect is specifically attributable to decarboxylation‑mediated release of the active enol rather than to off‑target activities of the isoxazole scaffold itself.

Pre‑Clinical Development Programs Targeting Next‑Generation DHODH Inhibitor Prodrugs with Improved Tissue Selectivity

For industrial programs seeking to develop DHODH‑targeted therapies with differentiated pharmacokinetic properties, CMTPI represents a benchmark 3‑carboxyisoxazole prodrug against which novel analogs can be compared. The patent estate covering 3‑carboxy‑4‑isoxazolecarboxamides [REFS‑2] provides a defined IP landscape, and the availability of robust comparative pharmacokinetic data (vs. leflunomide, compound 10, and A771726 [REFS‑1]) establishes CMTPI as a well‑characterized reference standard for in vitro stability screening, in vivo pharmacokinetic bridging studies, and formulation development work.

Quote Request

Request a Quote for 3-Carboxy-5-methyl-N-(4-(trifluoromethyl)phenyl)-4-isoxazolecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.